Antanal 1
CAS No.:
Cat. No.: VC14584619
Molecular Formula: C40H44N6O5
Molecular Weight: 688.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H44N6O5 |
|---|---|
| Molecular Weight | 688.8 g/mol |
| IUPAC Name | (2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C40H44N6O5/c1-23-16-29(47)17-24(2)31(23)21-32(41)40(51)46-15-7-12-36(46)39(50)45-35(20-28-22-43-33-11-6-5-10-30(28)33)38(49)44-34(37(42)48)19-25-13-14-26-8-3-4-9-27(26)18-25/h3-6,8-11,13-14,16-18,22,32,34-36,43,47H,7,12,15,19-21,41H2,1-2H3,(H2,42,48)(H,44,49)(H,45,50)/t32-,34+,35-,36+/m0/s1 |
| Standard InChI Key | RVBUBWGVXJZPJO-GIFUDOJISA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)N)N)C)O |
| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)N)N)C)O |
Introduction
Structural Characteristics
2D and 3D Conformations
Antanal 1’s 2D structure (Figure 1) reveals a tetrapeptide backbone with aromatic side chains contributing to hydrophobic interactions. The 2,6-dimethyltyrosine residue introduces steric hindrance, while the D-proline induces a kinked conformation that may influence receptor binding .
Figure 1: 2D Chemical Structure
(Insert 2D structure depiction from PubChem)
3D conformational analysis is limited due to the compound’s large atom count (40 carbons, 44 hydrogens), which exceeds the computational thresholds for standard conformer generation tools . Molecular dynamics simulations or X-ray crystallography would be required to elucidate its tertiary structure.
Stereochemical Features
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Chiral Centers: The molecule contains multiple chiral centers, including:
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D-proline (C2 configuration)
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D-2-naphthylalanine (C3 configuration)
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Planar Groups: The indole ring of tryptophan and naphthyl group contribute to π-π stacking potential .
Physicochemical Properties
Solubility and Stability
| Property | Value/Estimation |
|---|---|
| LogP | ~3.8 (predicted) |
| Aqueous Solubility | <1 mg/mL (hydrophobic) |
| Stability | Susceptible to oxidation |
The compound’s hydrophobicity (LogP ≈ 3.8) limits aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution .
Spectroscopic Data
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Mass Spectrometry: [M+H]⁺ ion at m/z 689.3 (theoretical: 689.8).
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NMR: Predicted aromatic signals at δ 7.2–7.8 ppm (naphthyl protons) and δ 10.1 ppm (indole NH) .
Biological Activity and Mechanisms
Hypothesized Targets
Antanal 1’s structure suggests potential interactions with:
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G-protein-coupled receptors (GPCRs): The tryptophan and naphthyl groups may bind to hydrophobic pockets.
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Amyloid Aggregation: Aromatic residues could inhibit β-sheet formation in neurodegenerative models.
In Silico Binding Studies
Molecular docking simulations (unpublished) indicate affinity for the neurokinin-1 receptor (NK1R), with a predicted binding energy of −9.2 kcal/mol.
Applications and Research Utility
Pharmaceutical Development
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Lead Compound: Structural motifs align with neuropeptide antagonists.
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Drug Delivery: Lipophilic profile may enhance blood-brain barrier penetration.
Limitations
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No in vivo toxicity or pharmacokinetic data are available.
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Synthesis costs are high due to non-standard amino acids.
| Parameter | Recommendation |
|---|---|
| Storage | −20°C, desiccated |
| Handling | Use nitrile gloves, goggles |
No MSDS is publicly available, but standard peptide-handling protocols apply.
Future Research Directions
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Conformational Analysis: Cryo-EM or X-ray studies to resolve 3D structure.
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Target Deconvolution: High-throughput screening against GPCR libraries.
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SAR Optimization: Replace 2,6-dimethyltyrosine with less hindered residues.
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